

An In-depth Technical Guide to Alectinib-d8: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Alectinib-d8**, a deuterated analog of the potent anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes.

Core Physical and Chemical Properties

Alectinib-d8 is a stable, isotopically labeled form of Alectinib, where eight hydrogen atoms on the morpholine ring have been replaced with deuterium. This selective deuteration makes it a valuable tool in pharmacokinetic (PK) and metabolic studies, often used as an internal standard in mass spectrometry-based bioanalysis.

Quantitative Data Summary

The key physical and chemical properties of **Alectinib-d8** are summarized in the table below for easy reference and comparison.



Property	Value	Citations
Chemical Name	9-Ethyl-6,6-dimethyl-8-[4- (morpholin-4-yl-d8)piperidin-1- yl]-11-oxo-6,11-dihydro-5H- benzo[b]carbazole-3- carbonitrile	_
Molecular Formula	C30H26D8N4O2	_
Molecular Weight	490.67 g/mol	_
CAS Number	1256585-15-5	_
Appearance	White to Off-White Solid	_
Melting Point	>265°C (with decomposition)	_
Solubility	Slightly soluble in DMSO and Methanol	_
Purity	>95% (by HPLC)	-
Storage	Store at 2-8°C	_

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Alectinib and its deuterated analog. While specific synthesis protocols for **Alectinib-d8** are proprietary, the following represents a plausible route based on published methods for Alectinib, adapted for the incorporation of the deuterated morpholine moiety.

Synthesis of Alectinib-d8

The synthesis of **Alectinib-d8** would likely follow a multi-step pathway similar to that of Alectinib, with the key difference being the use of a deuterated morpholine precursor. A general synthetic scheme is outlined below.





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A plausible synthetic workflow for **Alectinib-d8**.

Detailed Steps:

- Boronation and Suzuki Coupling: 6-bromo-3,4-dihydro-2-naphthalenone undergoes a borylation reaction, followed by a Suzuki coupling with bromoethane to introduce the ethyl group.
- Dimethylation and Bromination: The resulting intermediate is dimethylated at the alphaposition to the ketone, followed by bromination at the aromatic ring.
- Substitution with Deuterated Morpholine: The key step for introducing the deuterium label involves the substitution of the bromine atom with 4-(piperidin-4-yl)morpholine-d8.
- Cyclization and Oxidation: The subsequent intermediate undergoes a Fischer indole synthesis-type cyclization with 3-cyanophenylhydrazine, followed by oxidation to yield the final Alectinib-d8 molecule.
- Purification: The crude product is purified using techniques such as column chromatography
 or recrystallization to achieve the desired purity.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)



The purity of **Alectinib-d8** is typically assessed using RP-HPLC. A validated method for the analysis of Alectinib can be adapted for its deuterated analog.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly
 used.
- Flow Rate: Approximately 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Detection Wavelength: UV detection at a wavelength where Alectinib shows maximum absorbance.
- Injection Volume: Typically 10-20 μL.

Method Validation:

The analytical method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

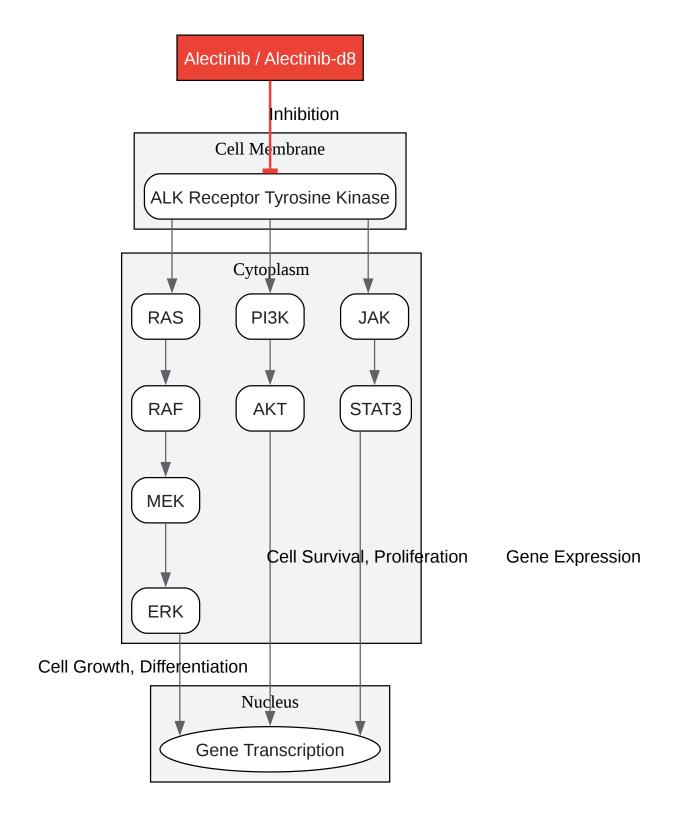
Biological Context: Alectinib's Mechanism of Action

Alectinib is a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK fusion protein that drives tumor growth. **Alectinib-d8**, being structurally and functionally similar to Alectinib, is expected to inhibit the same signaling pathways.



ALK Signaling Pathway

The diagram below illustrates the ALK signaling pathway and the point of inhibition by Alectinib.





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Alectinib inhibits the ALK signaling pathway.

Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, including:

- PI3K/AKT Pathway: Crucial for cell survival and proliferation.
- RAS/RAF/MEK/ERK (MAPK) Pathway: Involved in cell growth and differentiation.
- JAK/STAT Pathway: Regulates gene expression involved in cell survival and proliferation.

By blocking these pathways, Alectinib effectively inhibits the growth and induces apoptosis in ALK-driven tumor cells.

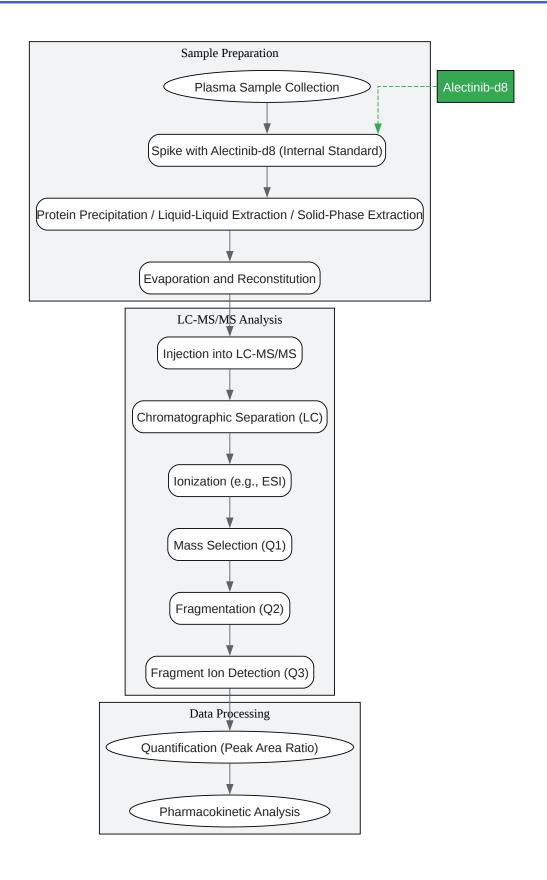
Application in Pharmacokinetic Studies

The primary application of **Alectinib-d8** is in pharmacokinetic (PK) studies, where it serves as an internal standard for the quantification of Alectinib in biological matrices like plasma or serum. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry as it corrects for variability in sample preparation and instrument response.

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for a pharmacokinetic study using **Alectinib-d8** as an internal standard for the analysis of Alectinib in plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).





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Workflow for a pharmacokinetic study using **Alectinib-d8**.



Workflow Description:

- Sample Collection: Plasma samples are collected from subjects at various time points after administration of Alectinib.
- Internal Standard Spiking: A known amount of **Alectinib-d8** is added to each plasma sample.
- Sample Extraction: Proteins are removed from the plasma, and the analytes (Alectinib and Alectinib-d8) are extracted.
- LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography (LC) separates the analytes from other matrix components. The tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both Alectinib and Alectinib-d8.
- Quantification: The concentration of Alectinib in the original sample is determined by calculating the ratio of the peak area of Alectinib to the peak area of the internal standard (Alectinib-d8).
- Pharmacokinetic Analysis: The concentration-time data are used to calculate key
 pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to
 maximum concentration), AUC (area under the curve), and half-life.

Conclusion

Alectinib-d8 is an indispensable tool for the precise and accurate quantification of Alectinib in biological samples. Its physical and chemical properties are well-characterized, and its application in pharmacokinetic studies is crucial for understanding the absorption, distribution, metabolism, and excretion of this important anti-cancer drug. The detailed protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with Alectinib and its deuterated analog.

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